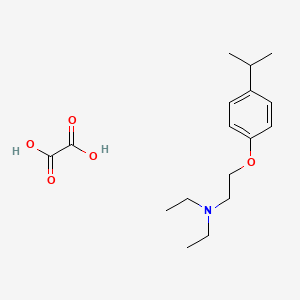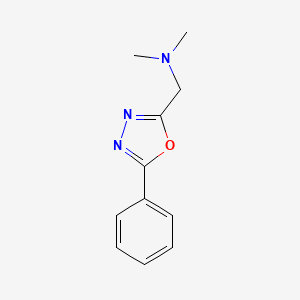![molecular formula C25H27NO3 B4927686 3-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B4927686.png)
3-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives and structurally related compounds of 3-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid involves various chemical strategies. For instance, an efficient synthesis of 4-(1-adamantyl)benzoic acid derivatives showcases transition metal ion catalyzed oxidation processes, highlighting the adaptability and reactivity of the adamantyl group in complex molecular frameworks (Krasnikov et al., 2004).
Molecular Structure Analysis
The molecular structure and steric effects of compounds containing adamantyl groups have been extensively studied. For example, investigations into 2-acylaminopyridines and benzoic acids reveal how the adamantyl group impacts molecular arrangement and hydrogen bonding, significantly affecting the molecular geometry and intermolecular interactions within crystals (Ośmiałowski et al., 2013).
Chemical Reactions and Properties
Research on the chemical reactivity of adamantyl-based compounds demonstrates diverse reactivity patterns. A study on the C-methylation of carboxylic acids to t-butyl compounds using trimethylaluminium showcases the reactivity of the adamantane-1-carboxylic acid, further underscoring the versatility of adamantyl-containing compounds in synthetic chemistry (Meisters & Mole, 1974).
Physical Properties Analysis
The physical properties of adamantyl-containing compounds are significantly influenced by their molecular structure. The solid-state NMR spectroscopic studies and theoretical calculations provide insights into the electronic and steric effects of substituents on adamantyl-based molecules, offering a comprehensive understanding of their physical behavior (Ośmiałowski et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound and related compounds are characterized by their functional groups and molecular interactions. Studies on the exhaustive C-methylation of carboxylic acids and the synthesis of amino acid derivatives reveal the chemical versatility and potential for further modification of these compounds, highlighting their adaptability for various chemical transformations and applications (Meisters & Mole, 1974; Krasnikov et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve exploring its potential uses. For example, it could be investigated for use as a pharmaceutical compound, given the biological activity of both benzoic acid and amines . Additionally, the adamantyl group is known to enhance the lipophilicity of compounds, which can improve drug delivery .
Propiedades
IUPAC Name |
3-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-16-5-7-20(8-6-16)24-11-17-9-18(12-24)14-25(13-17,15-24)23(29)26-21-4-2-3-19(10-21)22(27)28/h2-8,10,17-18H,9,11-15H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTISLCQXGXNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=CC(=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)




![N,N'-bis[2-(diethylamino)ethyl]terephthalamide](/img/structure/B4927631.png)

![3-isopropyl-8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4927649.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4927651.png)
![5-(2-furyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927669.png)
![1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol](/img/structure/B4927670.png)
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-butyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B4927675.png)
![4-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-2,5-dimethoxybenzaldehyde](/img/structure/B4927699.png)